7-Chloro-4-methyl-2-oxochromen-6-yl propanoate
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Overview
Description
7-chloro-4-methyl-2-oxo-2H-chromen-6-yl propionate is a synthetic organic compound belonging to the coumarin family. Coumarins are a class of benzopyrones, which are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and material science. This compound, in particular, is characterized by its unique structure, which includes a chromenone core with a chloro and methyl substitution, as well as a propionate ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-4-methyl-2-oxo-2H-chromen-6-yl propionate typically involves the O-acylation reaction of 7-hydroxy-4-methyl-2H-chromen-2-one with propionyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
7-chloro-4-methyl-2-oxo-2H-chromen-6-yl propionate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced coumarin derivatives.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted and functionalized coumarin derivatives, which can have enhanced biological activities and applications.
Scientific Research Applications
7-chloro-4-methyl-2-oxo-2H-chromen-6-yl propionate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a fluorescent probe in analytical chemistry.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: It has shown promise in preclinical studies as an anti-inflammatory, antimicrobial, and anticancer agent.
Industry: The compound is used in the development of new materials with specific optical and electronic properties
Mechanism of Action
The mechanism of action of 7-chloro-4-methyl-2-oxo-2H-chromen-6-yl propionate involves its interaction with various molecular targets and pathways. For instance, it can inhibit enzymes such as cholinesterase and monoamine oxidase, leading to its potential therapeutic effects. The compound’s ability to scavenge reactive oxygen species also contributes to its antioxidant properties .
Comparison with Similar Compounds
Similar Compounds
7-hydroxy-4-methylcoumarin: A precursor in the synthesis of 7-chloro-4-methyl-2-oxo-2H-chromen-6-yl propionate.
4-methyl-2-oxo-2H-chromen-7-yl acetate: Another ester derivative with similar biological activities.
7-chloro-4-methylcoumarin: A closely related compound with a similar structure but different functional groups.
Uniqueness
7-chloro-4-methyl-2-oxo-2H-chromen-6-yl propionate is unique due to its specific substitution pattern and the presence of the propionate ester group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C13H11ClO4 |
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Molecular Weight |
266.67 g/mol |
IUPAC Name |
(7-chloro-4-methyl-2-oxochromen-6-yl) propanoate |
InChI |
InChI=1S/C13H11ClO4/c1-3-12(15)18-11-5-8-7(2)4-13(16)17-10(8)6-9(11)14/h4-6H,3H2,1-2H3 |
InChI Key |
GFMFCUGMHTWVTG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)OC1=C(C=C2C(=C1)C(=CC(=O)O2)C)Cl |
Origin of Product |
United States |
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